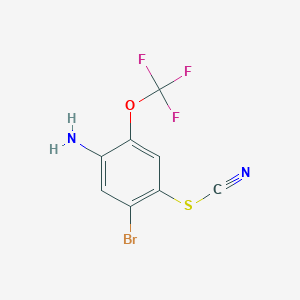

5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-amino-2-bromo-5-(trifluoromethoxy)phenyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2OS/c9-4-1-5(14)6(15-8(10,11)12)2-7(4)16-3-13/h1-2H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSWDDCBPNXWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)SC#N)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674928 | |

| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-30-6 | |

| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An Integrated Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unambiguous determination of a chemical structure is the bedrock upon which all subsequent research, development, and regulatory efforts are built. For complex, multi-substituted aromatic compounds, the potential for isomeric ambiguity necessitates a rigorous, multi-technique approach to structural analysis. This guide presents a comprehensive, field-proven workflow for the definitive structure elucidation of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline (CAS No. 1133115-30-6)[1]. By synergistically deploying mass spectrometry, infrared spectroscopy, a suite of advanced one- and two-dimensional nuclear magnetic resonance experiments, and the ultimate confirmatory power of single-crystal X-ray crystallography, we demonstrate a self-validating system of analysis. This document is designed not merely as a list of procedures, but as a technical narrative explaining the causality behind each experimental choice, providing researchers with a robust framework for tackling similar analytical challenges.

The Analytical Challenge: Establishing Constitutional Isomerism

The synthesis of a molecule like 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline involves the introduction of four distinct substituents onto an aniline core. Given the directing effects of these groups in electrophilic aromatic substitution, the formation of multiple constitutional isomers is a distinct possibility. Relying on a single analytical technique is insufficient to definitively establish the precise substitution pattern. Therefore, an orthogonal analytical strategy is not just best practice; it is essential for scientific integrity.

Our investigation begins with the molecular formula C₈H₄BrF₃N₂OS, which serves as the foundational hypothesis to be tested and confirmed by the subsequent series of experiments[1].

Caption: Proposed structure with atom numbering for NMR assignments.

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of elucidation focuses on confirming the molecular formula and identifying the key functional groups present. This provides the fundamental building blocks for the more detailed structural assembly that follows.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before attempting to piece together the structure, it is imperative to confirm the elemental composition. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a distinctive isotopic pattern that serves as a powerful validation point[2].

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500, ensuring sufficient resolution (>10,000) to distinguish isotopic peaks and enable accurate mass measurement.

Expected Data: The analysis will confirm the molecular weight and the presence of one bromine atom.

| Parameter | Theoretical Value (C₈H₄BrF₃N₂OS) | Expected HRMS Result [M+H]⁺ |

| Monoisotopic Mass | 311.9234 u | 312.9312 (for ⁷⁹Br) |

| Isotopic Pattern | M peak (⁷⁹Br) and M+2 peak (⁸¹Br) | Peaks at m/z ~312.9 and ~314.9 in an approximate 1:1 ratio |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint" that confirms the presence of the amine, thiocyanate, and trifluoromethoxy moieties[3][4].

Experimental Protocol:

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

Expected Data: The FTIR spectrum will provide clear evidence for the key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and References |

| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two sharp bands) | Characteristic for -NH₂ group on an aromatic ring.[4][5] |

| N-H Scissoring | 1650 - 1550 | Confirms the primary amine structure.[5] | |

| Thiocyanate | -S-C≡N Stretch | 2175 - 2140 (sharp, strong) | Unambiguously identifies the thiocyanate group.[6] |

| Trifluoromethoxy | C-F Stretch | 1300 - 1100 (very strong, broad) | The strong electronegativity of fluorine results in intense absorptions.[7] |

| Ar-O Stretch | 1250 - 1200 | Associated with the aryl ether linkage.[5] | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands indicative of the benzene ring. |

| C-Br Stretch | 650 - 550 | Found in the fingerprint region.[7] |

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular puzzle.

Rationale for a Multi-dimensional NMR Approach

For a molecule with this complexity, one-dimensional NMR spectra provide initial clues but are insufficient for definitive proof. 2D NMR techniques like HSQC and HMBC are required to establish direct and long-range correlations between protons and carbons, respectively, thereby locking in the precise arrangement of substituents.

Caption: Workflow for the integrated structure elucidation process.

¹H NMR: Deciphering the Aromatic Substitution Pattern

Causality: The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the electronic effects of the surrounding substituents. This allows us to determine their relative positions on the ring. The amine protons provide an additional diagnostic signal.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

D₂O Exchange: Acquire a standard ¹H spectrum. Then, add one drop of D₂O, shake the tube, and re-acquire the spectrum to identify exchangeable protons (-NH₂).[5][8]

Expected Data:

-

Aromatic Region (δ 7.0-8.0 ppm): The structure has two aromatic protons at positions C-3 and C-6. These protons are para to each other and will likely appear as two distinct singlets . Their chemical shifts will be influenced by the adjacent substituents. The proton at C-6, flanked by the electron-donating -NH₂ and electron-withdrawing -OCF₃ groups, will have a different chemical environment than the proton at C-3, which is adjacent to the electron-withdrawing -SCN group.

-

Amine Region (δ 3.5-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons is expected. This signal will disappear upon the addition of D₂O, confirming its assignment.[8]

¹⁹F NMR: Unambiguous Identification of the Trifluoromethoxy Group

Causality: ¹⁹F NMR is an exquisitely sensitive technique for detecting fluorine-containing functional groups. The chemical shift of the trifluoromethoxy group is highly characteristic and will appear as a sharp singlet, confirming its presence and integrity.[9][10]

Experimental Protocol:

-

Instrumentation: Use a broadband probe tuned to the ¹⁹F frequency.

-

Referencing: Chemical shifts are typically referenced to an external standard like CFCl₃ (δ 0 ppm).

-

Acquisition: A simple one-pulse experiment is sufficient.

Expected Data: A single, sharp singlet is expected between δ -55 and -65 ppm, which is the characteristic range for an aromatic trifluoromethoxy (-OCF₃) group.[11][12]

¹³C NMR & DEPT: The Carbon Skeleton

Causality: ¹³C NMR reveals all unique carbon environments in the molecule. Coupled with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, which differentiates between CH, CH₂, and CH₃ groups, we can account for every carbon in the proposed structure.

Experimental Protocol:

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

DEPT-135 Acquisition: Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) will be absent.

Expected Data:

-

¹³C Spectrum: Eight distinct signals are expected, one for each carbon in the molecule (six aromatic, one thiocyanate, and one trifluoromethyl). The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

DEPT-135 Spectrum: Two positive signals corresponding to the two aromatic CH carbons (C-3 and C-6) will be observed. All other signals from the ¹³C spectrum will be absent, confirming their assignment as quaternary carbons.

2D NMR (HSQC & HMBC): Connecting the Pieces

Causality: This is the definitive step in piecing together the molecular framework.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons, correlating signals in the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. These correlations are the key to connecting the different fragments of the molecule and confirming the substituent positions.

Expected Data & Key Correlations: The HMBC spectrum will be the most information-rich. We can predict key correlations that would confirm the proposed structure:

-

The proton at C-6 should show correlations to C-2 (-OCF₃), C-4 (-Br), and C-5 (-NH₂).

-

The proton at C-3 should show correlations to C-1 (-SCN), C-5 (-NH₂), and C-4 (-Br).

-

The -NH₂ protons should show correlations to C-5 and C-6 .

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Video: NMR Spectroscopy Of Amines [jove.com]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 19F [nmr.chem.ucsb.edu]

Technical Guide: Spectroscopic Characterization of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline

Abstract

This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for the novel compound 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline. As direct experimental data for this specific molecule is not widely published, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). We delve into the causal relationships between the molecule's unique structural features—including the trifluoromethoxy, thiocyanate, and bromo substituents on an aniline scaffold—and their spectral signatures. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering both predictive data for structural confirmation and robust, field-proven protocols for acquiring high-quality spectra.

Introduction: A Molecule of Complex Functionality

5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is a polysubstituted aromatic amine. Its structure presents a fascinating case for spectroscopic analysis due to the diverse electronic nature of its substituents. The interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy, thiocyanate, and bromo groups creates a unique electronic environment. Accurate structural elucidation is paramount and can only be achieved through the synergistic application of multiple spectroscopic techniques. This guide will systematically deconstruct the predicted spectral output from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS, providing the necessary framework for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For this molecule, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be relatively simple in its signal count but rich in information derived from chemical shifts and coupling patterns. The key to interpretation lies in understanding the electronic influence of each substituent on the aromatic protons.

-

Causality of Chemical Shifts: The -NH₂ group is a strong electron-donating group, which tends to shield aromatic protons (shifting them upfield to lower ppm values), particularly at the ortho and para positions.[1] Conversely, the -OCF₃ and -SCN groups are strongly electron-withdrawing, deshielding nearby protons and shifting them downfield.[2] The bromine atom has a moderate deshielding effect. In this specific substitution pattern, the two remaining aromatic protons, H-3 and H-6, will exhibit distinct chemical shifts. H-3 is ortho to both the -NH₂ and -OCF₃ groups, while H-6 is ortho to the -NH₂ and meta to the -Br. The cumulative effect of these substituents will dictate their final positions. The amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | ~6.8 - 7.0 | Singlet | N/A | Positioned between two strong, opposing electronic groups. Lack of adjacent protons results in a singlet. |

| H-6 | ~7.2 - 7.4 | Singlet | N/A | Influenced by ortho -NH₂ and meta -Br. Appears downfield relative to H-3 due to reduced shielding. Also a singlet. |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | N/A | Typical range for aniline protons; broadening due to quadrupolar relaxation and potential exchange. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will reveal seven distinct carbon signals. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine will introduce characteristic C-F coupling.[3]

-

Expertise-Driven Insights: The carbon attached to the -OCF₃ group (C-2) will be significantly influenced by the oxygen and fluorine atoms. The trifluoromethyl carbon itself will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JCF), a hallmark of the CF₃ group.[4] The carbon atom C-2, directly bonded to the -OCF₃ group, is expected to exhibit a smaller quartet due to two-bond coupling (²JCF). The carbons attached to bromine (C-5) and the amino group (C-1) will also have characteristic shifts.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) | Rationale |

|---|---|---|---|

| C-SCN | ~110 - 115 | Singlet | Typical range for thiocyanate carbons. |

| C-Br (C-5) | ~115 - 120 | Singlet | Direct attachment to bromine results in a shielded (upfield) shift. |

| Aromatic CH (C-3, C-6) | ~120 - 130 | Singlets | General region for aromatic CH carbons. |

| C-OCF₃ (C-2) | ~140 - 145 | Quartet (²JCF ≈ 2-5 Hz) | Deshielded by the electronegative oxygen and fluorine atoms. |

| C-NH₂ (C-1) | ~145 - 150 | Singlet | Deshielded by the nitrogen atom. |

| C-SCN (C-4) | ~130 - 135 | Singlet | Carbon attached to the thiocyanate group. |

| -OCF₃ | ~120 - 125 | Quartet (¹JCF ≈ 250-280 Hz) | Characteristic large one-bond C-F coupling constant. |

Predicted ¹⁹F NMR Spectrum Analysis

¹⁹F NMR is an exceptionally sensitive technique for fluorinated compounds.[5]

-

Expected Signal: A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of an aromatic trifluoromethoxy group typically falls within a well-defined range.[6][7]

-

Predicted Chemical Shift: δ ≈ -58 to -65 ppm (Referenced to CFCl₃). The precise shift is sensitive to the electronic nature of the aromatic ring.[7]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum will be characterized by several distinct absorption bands.[8]

-

Trustworthiness of Assignments: Each functional group has a characteristic vibrational frequency. The presence of sharp, strong bands in the predicted regions provides high confidence in the functional group assignment.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3450 - 3300 | -NH₂ (Aniline) | N-H Symmetric & Asymmetric Stretch | Medium (two bands) |

| 2160 - 2140 | -SCN (Thiocyanate) | C≡N Stretch | Strong, Sharp |

| 1620 - 1580 | Aromatic Ring | C=C Stretch | Medium to Strong |

| 1280 - 1200 | Ar-O-CF₃ | C-O Stretch | Strong |

| 1190 - 1100 | -OCF₃ | C-F Stretch | Very Strong |

| 700 - 500 | C-Br | C-Br Stretch | Medium to Weak |

The C≡N stretch of the thiocyanate group is particularly diagnostic, appearing as a strong, sharp peak in a relatively uncongested region of the spectrum.[9][10]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial information about the elemental composition and structure through fragmentation patterns.[11]

-

Molecular Ion and Isotopic Pattern: The most critical feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of one bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[12][13] This "M, M+2" pattern is an unmistakable signature for a monobrominated compound.

-

Calculated Molecular Weight: C₈H₅BrF₃N₂OS = 312.95 g/mol

-

Expected M⁺ peaks (m/z): ~312 and ~314

-

-

Plausible Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. Key fragment ions can provide structural confirmation.

-

Loss of -SCN: [M - SCN]⁺ → m/z ~255/257

-

Loss of -OCF₃: [M - OCF₃]⁺ → m/z ~228/230

-

Loss of Br: [M - Br]⁺ → m/z ~234

-

Standard Operating Protocols (SOPs) for Data Acquisition

To ensure data of the highest quality and reproducibility, the following standardized protocols should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024-4096 (or until adequate S/N is achieved).

-

Relaxation Delay (d1): 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse.

-

Spectral Width: -40 to -80 ppm.

-

Reference: External CFCl₃ standard.

-

Number of Scans: 64-128.

-

ATR-FTIR Spectroscopy Protocol

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Collection:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (EI-MS)

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS with an Electron Impact (EI) source.

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Sample Introduction (Direct Probe): Place a small amount of sample on the probe, insert into the source, and slowly heat until the compound vaporizes.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution and major fragment ions.

Integrated Spectroscopic Workflow for Structural Elucidation

The confirmation of the structure of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is not a linear process but an integrated workflow where each piece of data validates the others.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline requires a multi-faceted analytical approach. The predicted data presented in this guide serves as a robust reference for researchers. Key identifying features include: the characteristic M/M+2 isotopic pattern in the mass spectrum confirming the presence of bromine; a sharp C≡N stretch around 2150 cm⁻¹ in the IR spectrum; and in the NMR spectra, two aromatic singlets in the ¹H spectrum, a quartet for the -OCF₃ carbon in the ¹³C spectrum, and a single peak around -60 ppm in the ¹⁹F spectrum. Together, these spectral fingerprints provide a self-validating system for the unambiguous confirmation of the molecule's structure.

References

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

-

Prabavathi, N., et al. (2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline.... [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

Sabatini, A., & Bertini, I. (1965). Infrared Spectra of Substituted Thiocyanate Complexes. The Effect of the Substituent on Bond Type. II. Inorganic Chemistry. [Link]

-

Chegg.com. Solved Below is the mass spectrum of 4-bromoaniline. Analyze. [Link]

-

SpectraBase. 1,3-Bis(trifluoromethyl)benzene. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

American Chemical Society. The Journal of Organic Chemistry. [Link]

-

University of Calgary. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

University College London. Chemical shifts. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]

-

ResearchGate. Representative IR Spectrum of complex, {[Zn(An)5][Co(SCN)4]}. [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

ChemRxiv. Experimental Two-Dimensional Infrared Spectra of Methyl-Thiocyanate in Water and Organic Solvents. [Link]

-

YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. spectrabase.com [spectrabase.com]

- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chegg.com [chegg.com]

- 13. m.youtube.com [m.youtube.com]

Unlocking the Potential of the Thiocyanate Moiety: A Guide to Novel Research Frontiers

The thiocyanate (-SCN) group, a pseudohalide with a rich and versatile chemistry, has long been a subject of scientific curiosity. Its unique electronic properties, ability to participate in various bonding modes (N-bonded isothiocyanate, S-bonded thiocyanate, and bridging), and its presence in natural products have made it a compelling building block in synthetic chemistry. However, beyond its classical applications, a new wave of research is uncovering the vast and underexplored potential of novel thiocyanato compounds in diverse fields, from medicine to materials science. This guide provides a comprehensive overview of promising research avenues, grounded in mechanistic insights and validated experimental approaches, for scientists and drug development professionals seeking to innovate in this exciting space.

The Resurgence of Thiocyanates in Medicinal Chemistry: Beyond Prodrugs

Historically, organic thiocyanates were often viewed as mere synthetic intermediates for accessing other sulfur-containing functionalities or as prodrugs for delivering cyanide. While these applications remain relevant, a paradigm shift is underway, recognizing the intrinsic biological activity of the thiocyanate moiety itself.

Anticancer Therapeutics: A Multi-pronged Attack on Malignancy

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual challenge. Thiocyanato compounds are emerging as a promising class of molecules that can target multiple hallmarks of cancer.

One of the key mechanisms underlying the anticancer activity of many thiocyanato compounds is their ability to act as covalent inhibitors. The electrophilic carbon atom of the thiocyanate group can react with nucleophilic residues, such as cysteine thiols, in the active sites of key enzymes. This irreversible binding can lead to potent and sustained inhibition.

Furthermore, the metabolism of certain thiocyanates can generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) within cancer cells. This induced oxidative stress can disrupt cellular redox homeostasis, leading to apoptosis and cell death. Cancer cells, often characterized by a higher basal level of ROS, are particularly vulnerable to this additional oxidative insult.

-

Tubulin Polymerization: Several novel thiocyanato-containing compounds have demonstrated potent inhibition of tubulin polymerization, a clinically validated anticancer strategy.[1] By disrupting the dynamics of microtubules, these agents can arrest the cell cycle in the G2/M phase and induce apoptosis.[1] The mechanism is believed to involve covalent binding to cysteine residues on tubulin subunits.

-

Kinases: The vast and often dysregulated kinome presents a rich source of targets for anticancer drug development. The thiocyanate moiety can be incorporated into kinase inhibitor scaffolds to enhance binding affinity and selectivity, potentially through interactions with cysteine residues in the ATP-binding pocket. The PI3K/Akt signaling pathway, which is frequently overactive in cancer, is a particularly attractive target.[2][3]

-

Epigenetic Modifiers: Emerging evidence suggests that thiocyanato compounds can modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). This represents a frontier in thiocyanate research with the potential to reverse aberrant epigenetic modifications in cancer.

Table 1: Anticancer Activity of Selected Thiocyanato Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Thiocyanato-1H-indoles | HL60 (Leukemia) | Not specified, but shows activity | [4] |

| Thiazolidinone hybrid | MOLT-4 (Leukemia) | 1.57 (GI50) | [5] |

| Thiazolidinone hybrid | SW-620 (Colon Cancer) | 1.57 (GI50) | [5] |

| Pyrimidine-tethered | MCF-7 (Breast Cancer) | 6.70 | [6] |

| Pyrimidine-tethered | A549 (Lung Cancer) | 20.49 | [6] |

Experimental Workflow: Screening for Anticancer Activity

Caption: High-throughput screening workflow for identifying novel anticancer thiocyanato compounds.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiocyanato compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability in assessing cell viability by measuring mitochondrial metabolic activity. The incubation times are optimized to allow for the compounds to exert their effects and for a sufficient number of cell doublings to occur. The solubilization step is crucial for accurate spectrophotometric quantification of the formazan product.

Antimicrobial Agents: A New Weapon Against Drug Resistance

The rise of multidrug-resistant pathogens poses a grave threat to global health. Thiocyanato compounds offer a promising, and relatively underexplored, avenue for the development of novel antimicrobial agents with unique mechanisms of action that can potentially circumvent existing resistance pathways.

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, making them highly resistant to conventional antibiotics.[9] Thiocyanato compounds can disrupt biofilm formation by interfering with quorum sensing or by inhibiting enzymes crucial for matrix production.

Table 2: Antimicrobial Activity of Selected Thiocyanato Compounds

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Allylic thiocyanates | Staphylococcus aureus (MRSA) | Moderate to high activity | [10] |

| Benzyl isothiocyanate | Staphylococcus aureus (MRSA) | 2.9 - 110 | [11] |

The antimicrobial spectrum of thiocyanates extends to fungi and viruses. Some compounds have shown promising activity against opportunistic fungal pathogens like Candida albicans, often by disrupting cell membrane integrity. The antiviral potential is an emerging research area, with some molecules showing inhibition of viral replication enzymes.

Functional Materials: Leveraging the Unique Coordination Chemistry of Thiocyanates

The thiocyanate ligand's ability to coordinate with a wide range of metal ions in various modes makes it an exceptional building block for designing functional materials with tailored electronic, optical, and magnetic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bridging capability of the thiocyanate ligand allows for the construction of extended one-, two-, and three-dimensional coordination polymers.[12][13] By carefully selecting metal centers and co-ligands, researchers can tune the porosity, dimensionality, and physicochemical properties for applications in:

-

Gas Storage and Separation: The porous nature of some thiocyanate-based MOFs makes them suitable for the selective adsorption and storage of gases like CO2 and H2.[14][15][16]

-

Catalysis: The metal nodes in these frameworks can act as catalytic sites, with the tunable environment enhancing activity and selectivity.

-

Sensing: The incorporation of responsive moieties can lead to "smart" materials that exhibit a detectable change in the presence of specific analytes.

Experimental Protocol: Synthesis of a Thiocyanate-Bridged Coordination Polymer

-

Precursor Solution Preparation: Dissolve equimolar amounts of a metal salt (e.g., Cd(NO3)2·4H2O) and a ditopic organic linker ligand in a suitable solvent like DMF.

-

Thiocyanate Addition: Add an aqueous solution of KSCN to the mixture with stirring.

-

Crystallization: Transfer the resulting solution to a sealed vial and heat at a specific temperature (e.g., 80-120°C) for several days to promote slow crystallization.

-

Isolation and Characterization: Collect the resulting crystals by filtration, wash with the mother liquor, and dry in air. Characterize the structure using single-crystal X-ray diffraction.

Causality Behind Experimental Choices: The slow crystallization under solvothermal conditions is crucial for obtaining high-quality single crystals suitable for X-ray diffraction. The choice of solvent can influence the coordination environment of the metal ions and the final structure of the coordination polymer.

Spin-Crossover (SCO) Materials

Spin-crossover (SCO) materials are molecular switches that can be reversibly toggled between high-spin and low-spin states by external stimuli like temperature, pressure, or light.[13] This property is promising for data storage and sensing applications. The thiocyanate ligand is pivotal in many SCO complexes, especially those of iron(II), as its ligand field strength is near the crossover point.

Table 3: Magnetic Properties of an Iron(II) Spin-Crossover Complex

| Complex | T (K) | µeff (µB) | Spin State | Reference |

| 2∙H2O | 300 | 5.35 | High Spin | [8] |

| 2∙H2O | 80 | ~0.5 | Low Spin | [8] |

Catalysis: The Thiocyanate Ligand as a Modulator of Reactivity

The electronic and steric properties of the thiocyanate ligand can be harnessed to modulate the reactivity and selectivity of metal-based catalysts.

Homogeneous Catalysis

In homogeneous catalysis, thiocyanate ligands can influence reactions by:

-

Electronic Effects: As a moderate σ-donor and π-acceptor, the thiocyanate ligand can tune the electron density at the metal center, thereby affecting its catalytic activity.

-

Steric Effects: The linear geometry of the thiocyanate ligand can be used to control the steric environment around the metal center, influencing substrate approach and selectivity.

-

Hemilability: The ability of the thiocyanate ligand to switch between coordination modes can open up sites for substrate binding and facilitate catalytic cycles.

Signaling Pathway: Hypothetical Inhibition of the PI3K/Akt Pathway

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by a novel thiocyanato compound.

Concluding Remarks and Future Outlook

The field of novel thiocyanato compounds is ripe with opportunities for groundbreaking research. From the development of next-generation anticancer and antimicrobial drugs to the design of advanced functional materials and catalysts, the versatile thiocyanate moiety offers a vast and largely untapped chemical space. A multidisciplinary approach, combining synthetic chemistry, computational modeling, and rigorous biological and materials characterization, will be essential to fully realize the potential of this remarkable functional group. The research areas outlined in this guide represent not an exhaustive list, but rather a starting point for inspiring innovative and impactful scientific inquiry.

References

-

Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells. PubMed Central. [Link]

-

Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. SciELO. [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

-

Quantitative Intermolecular Interactions Analysis and Magnetic Properties of Thiocyanatoiron(II) Complex with Nicotinamide Ligand. ResearchGate. [Link]

-

Thiocyanate complexes of the group 12 metals with pyridine-2-carboxamide: Synthesis and structural characterization. ResearchGate. [Link]

-

Nickel(II) Thiocyanate Complex as a Catalyst for Cross-Coupling Reactions. ResearchGate. [Link]

-

Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. [Link]

-

(a) Western blot of anti‐apoptotic and pro‐apoptotic markers after... ResearchGate. [Link]

-

Metal-Organic Frameworks for Gas Storage and Separation. eScholarship, University of California. [Link]

-

3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]

-

Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers. MDPI. [Link]

-

Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]

-

Solution NMR studies of iron(II) spin-crossover complexes. PubMed. [Link]

-

Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Organic Chemistry Portal. [Link]

-

Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells. PubMed. [Link]

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Spin-crossover and high-spin iron(ii) complexes as chemical shift 19F magnetic resonance thermometers. RSC Publishing. [Link]

-

Crystal Melting and Glass Formation in Copper Thiocyanate based Coordination Polymers. The Royal Society of Chemistry. [Link]

-

Mechanisms of action of EGFR inhibitors. ResearchGate. [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. [Link]

-

Natural Compounds Targeting MAPK, PI3K/Akt, and JAK/STAT Signaling in Papillary Thyroid Cancer. MDPI. [Link]

-

CuI-catalyzed synthesis of aryl thiocyanates from aryl iodides. ResearchGate. [Link]

-

The Battle Against Biofilms: A Focus on Novel Antimicrobial Strategies and Their Mechanisms of Action. MDPI. [Link]

-

Metal-Organic Frameworks: Applications from Catalysis to Gas Storage. ResearchGate. [Link]

-

Spin Crossover and Thermochromism in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)-4-methoxypyridine. MDPI. [Link]

-

Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing. [Link]

-

Spin-crossover in iron(ii)-Schiff base complexes. Dalton Transactions. [Link]

-

Structural basis for catalytic activation of thiocyanate hydrolase involving metal-ligated cysteine modification. PubMed. [Link]

-

Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. [Link]

-

Crystal Structure of AgSCN Coordination Polymers for Sensing of Iron (III) Ions, Nitrobenzene and Photocatalytic Activity Under. SciSpace. [Link]

-

Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS ONE. [Link]

-

Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. ResearchGate. [Link]

-

IC50 determined for synthesized and reference compounds. ResearchGate. [Link]

-

Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. National Institutes of Health. [Link]

-

Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. PubMed Central. [Link]

-

Thiocyanate synthesis by cyanation. Organic Chemistry Portal. [Link]

-

Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C-S Cross-Couplings. PubMed. [Link]

-

On the Magnetic Coupling and Spin Crossover Behavior in Complexes Containing the Head-to-Tail [FeII2(μ-SCN)2] Bridging Unit: A Magnetostructural Experimental and Theoretical Study. ResearchGate. [Link]

-

Synthesis of iron-based metal–organic frameworks and carbon derivatives via unconventional synthetic methods and waste precursors with potential for gas storage. Materials Advances. [Link]

-

Synergistic impact of nano-supramolecular coordination polymer based on cadmium, ethyl nicotinate and thiocyanate ligands as efficient catalyst to remove harmful elements from wastewater. PubMed Central. [Link]

-

Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. National Institutes of Health. [Link]

-

Impact of Modified Lactoperoxidase Systems on Glycolytic Metabolism and Virulence Factors in Streptococcus mutans. MDPI. [Link]

-

Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. PubMed Central. [Link]

Sources

- 1. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Compounds Targeting MAPK, PI3K/Akt, and JAK/STAT Signaling in Papillary Thyroid Cancer [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. blog.cellsignal.com [blog.cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzothiazole Derivatives from Thiocyanatoanilines

Introduction: The Enduring Significance of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic structure that forms the backbone of a multitude of compounds with significant applications in medicinal chemistry, materials science, and diagnostics.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] The unique photophysical properties of certain benzothiazole-based dyes have also led to their use as imaging agents for amyloid plaques in Alzheimer's disease research. Given its broad utility, the development of efficient and robust synthetic methodologies for accessing the benzothiazole scaffold is of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide focuses on a versatile and increasingly popular synthetic route: the synthesis of benzothiazole derivatives, particularly 2-aminobenzothiazoles, from aniline precursors via an in-situ generated thiocyanatoaniline intermediate. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer practical insights into troubleshooting and optimization.

Theoretical Framework: The Intramolecular Electrophilic Cyclization Pathway

The synthesis of 2-aminobenzothiazoles from anilines and a thiocyanate source proceeds through a two-step sequence that is often performed as a one-pot reaction. The key steps are:

-

Thiocyanation of the Aniline Ring: An electrophilic thiocyanation reaction occurs at the ortho position to the amino group of the aniline derivative. This step forms the crucial 2-thiocyanatoaniline intermediate.

-

Intramolecular Cyclization: The nucleophilic amino group of the 2-thiocyanatoaniline intermediate attacks the electrophilic carbon atom of the thiocyanate group. This intramolecular cyclization results in the formation of the benzothiazole ring system.

The overall transformation is an elegant example of how sequential reactions can be orchestrated to build complex heterocyclic systems from simple starting materials.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 2-aminobenzothiazoles from anilines.

Caption: General workflow for the one-pot synthesis of 2-aminobenzothiazoles.

Detailed Experimental Protocols

Herein, we provide two robust protocols for the synthesis of 2-aminobenzothiazole derivatives. Protocol A utilizes a modern oxidizing system, offering high yields and a broad substrate scope, while Protocol B follows a more classical approach.

Protocol A: One-Pot Synthesis using Benzyltrimethylammonium Dichloroiodate (BTMAICl₂) and Ammonium Thiocyanate

This method is highly efficient for a wide range of substituted anilines and avoids the use of highly corrosive liquid bromine.[6]

Materials:

-

Substituted aniline (1.0 equiv)

-

Benzyltrimethylammonium dichloroiodate (BTMAICl₂) (1.2 equiv)

-

Ammonium thiocyanate (NH₄SCN) (1.0 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 equiv), ammonium thiocyanate (1.0 equiv), and benzyltrimethylammonium dichloroiodate (1.2 equiv).

-

Add a 9:1 mixture of DMSO and deionized water to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the aniline).

-

Heat the reaction mixture to 70 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-aminobenzothiazole derivative.

Protocol B: Classical Synthesis using Bromine and Potassium Thiocyanate

This traditional method is also effective, though it requires careful handling of liquid bromine.

Materials:

-

Substituted aniline (1.0 equiv)

-

Potassium thiocyanate (KSCN) (2.0 equiv)

-

Glacial acetic acid

-

Bromine (1.0 equiv)

-

Ice bath

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) and potassium thiocyanate (2.0 equiv) in glacial acetic acid.

-

Cool the mixture in an ice bath with stirring.

-

In a dropping funnel, prepare a solution of bromine (1.0 equiv) in glacial acetic acid.

-

Add the bromine solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Pour the reaction mixture into a beaker of ice water.

-

Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.

Mechanistic Insights: The Cyclization Cascade

The formation of the 2-aminobenzothiazole from the 2-thiocyanatoaniline intermediate is a fascinating example of an intramolecular electrophilic cyclization. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism for the intramolecular cyclization of 2-thiocyanatoaniline.

Note: Due to the limitations of the current environment, placeholder image URLs are used in the DOT script. In a practical application, these would be replaced with actual chemical structure images.

Expected Results and Data Summary

The choice of synthetic protocol and the nature of the substituents on the aniline ring can significantly influence the reaction outcome. The following table provides a summary of expected results for the synthesis of various 2-aminobenzothiazole derivatives using Protocol A.

| Entry | Substituent on Aniline | Product | Yield (%) |

| 1 | 4-Methoxy | 6-Methoxy-2-aminobenzothiazole | 92 |

| 2 | 4-Chloro | 6-Chloro-2-aminobenzothiazole | 88 |

| 3 | 4-Nitro | 6-Nitro-2-aminobenzothiazole | 75 |

| 4 | 2-Methyl | 7-Methyl-2-aminobenzothiazole | 85 |

| 5 | Unsubstituted | 2-Aminobenzothiazole | 90 |

Data is representative and may vary based on experimental conditions.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides guidance on common issues and their solutions.

| Problem | Potential Cause(s) | Recommended Solutions |

| Low or No Product Yield | - Incomplete reaction.- Poor quality of starting materials.- Incorrect reaction temperature. | - Monitor the reaction closely using TLC to ensure completion.- Use freshly purified anilines and high-purity reagents.- Optimize the reaction temperature; for some substrates, a higher or lower temperature may be required. |

| Formation of Multiple Products | - Isomeric thiocyanation (e.g., at the para position).- Side reactions due to reactive functional groups. | - For anilines unsubstituted at the para-position, consider using a protecting group strategy if para-thiocyanation is significant.- Protect sensitive functional groups on the aniline starting material prior to the reaction. |

| Difficulty in Product Purification | - Co-elution of impurities.- Product insolubility. | - Optimize the solvent system for column chromatography.- If the product is a solid, attempt recrystallization from various solvents or solvent mixtures. |

Conclusion

The synthesis of benzothiazole derivatives from thiocyanatoanilines represents a powerful and versatile strategy for accessing this important class of heterocyclic compounds. The one-pot protocols described herein offer high efficiency, operational simplicity, and a broad substrate scope, making them highly attractive for both discovery and process chemistry applications. By understanding the underlying reaction mechanism and potential challenges, researchers can effectively leverage this methodology to accelerate their drug development and materials science research programs.

References

- Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.

-

A Review on Synthesis of Benzothiazole Derivatives. (2017). Bentham Science Publishers. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. [Link]

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Institutes of Health. [Link]

-

Synthesis and biological activities of benzothiazole derivatives: A review. (n.d.). Hep Journals. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega, 5(50), 32535–32543. [Link]

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). National Institutes of Health. [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). National Institutes of Health. [Link]

-

An Efficient One-pot Synthesis of 2-Aminobenzothiazoles from Substituted Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H₂O. (2021). Request PDF. [Link]

-

Synthesis of 2-aminobenzothiazole via FeCl₃-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (n.d.). Green Chemistry (RSC Publishing). [Link]

- A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper c

-

Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. (n.d.). CORE. [Link]

-

Aerobic Copper-Mediated Domino Three-Component Approach to 2-Aminobenzothiazole Derivatives. (2016). CORE. [Link]

-

Microwave assisted one pot synthesis of 2-ethylamino benzimidazole, benzoxazole and benzothiazole derivatives. (2019). Taylor & Francis. [Link]

-

Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega, 5(22), 13175–13184. [Link]

- Review of synthesis process of benzoxazole and benzothiazole deriv

-

2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain. [Link]

-

Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. (2009). ACS Combinatorial Science. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). National Institutes of Health. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

- 6. researchgate.net [researchgate.net]

Functionalization of the amino group in 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline

An Application Guide to the Strategic Functionalization of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical modification of the primary amino group in 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline. This highly functionalized aniline derivative serves as a valuable, yet challenging, scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. The presence of multiple strong electron-withdrawing groups (—Br, —SCN, —OCF₃) significantly deactivates the amino group, reducing its nucleophilicity and posing specific challenges for synthetic transformations. This guide offers detailed, field-proven protocols for key functionalization reactions including N-acylation, N-sulfonylation, N-alkylation via reductive amination, and diazotization-based transformations. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and discusses strategies for reaction monitoring and troubleshooting, ensuring a robust and reproducible workflow for researchers and drug development professionals.

Introduction: The Strategic Value and Chemical Nature of the Substrate

5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is a compound of significant interest for synthetic programs, particularly in drug discovery. The trifluoromethoxy (—OCF₃) group is a well-regarded bioisostere for a methoxy or isopropyl group, offering increased lipophilicity and metabolic stability without a significant increase in steric bulk. The thiocyanate (—SCN) moiety is a versatile functional group that can be converted into other sulfur-containing entities like thiols or thioethers, and it is found in various bioactive compounds.[1] The strategic placement of a bromine atom provides a handle for cross-coupling reactions, while the primary amino group (—NH₂) is the principal site for molecular diversification and library synthesis.

The primary challenge in functionalizing this molecule lies in the cumulative electron-withdrawing effect of the substituents. The —OCF₃, —Br, and —SCN groups inductively withdraw electron density from the aromatic ring, which in turn reduces the electron-donating ability of the amino group's lone pair into the ring system. This deactivation diminishes the nucleophilicity of the nitrogen atom, rendering it less reactive towards electrophiles than a simple aniline. Consequently, standard reaction conditions often require optimization—such as the use of stronger bases, more reactive electrophiles, or longer reaction times—to achieve satisfactory yields. This guide is designed to address these specific challenges head-on.

Core Functionalization Protocols

N-Acylation: Formation of Amide Bonds

Scientific Rationale: The conversion of the primary amine to a stable amide bond is one of the most fundamental and reliable transformations in organic synthesis. It serves to introduce diverse acyl groups, build peptidomimetic structures, or protect the amino group to modulate its reactivity in subsequent steps.[2] Given the reduced nucleophilicity of the starting aniline, a highly reactive acylating agent, such as an acyl chloride, is recommended in conjunction with a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-(5-bromo-4-thiocyanato-2-(trifluoromethoxy)phenyl)acetamide

-

Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline (1.0 eq., e.g., 330 mg, 1.0 mmol).

-

Dissolution: Dissolve the aniline in 10 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (Et₃N) (1.5 eq., e.g., 0.21 mL, 1.5 mmol) to the solution with stirring.

-

Acylation: Add acetyl chloride (1.2 eq., e.g., 0.085 mL, 1.2 mmol) dropwise to the cold solution over 5 minutes. A white precipitate of triethylamine hydrochloride may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting aniline spot is consumed.

-

Workup: Quench the reaction by slowly adding 15 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure amide product.

Data Presentation: Acylation Reaction Parameters

| Parameter | Value/Reagent | Rationale |

| Aniline | 1.0 equivalent | Limiting reagent |

| Acylating Agent | Acetyl Chloride (1.2 eq.) | High reactivity overcomes low nucleophilicity of the amine. |

| Base | Triethylamine (1.5 eq.) | Scavenges HCl byproduct without competing as a nucleophile. |

| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent; good solubility for reactants. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermic reaction; warming drives to completion. |

| Reaction Time | 4-6 hours | Typical duration; should be confirmed by TLC monitoring. |

Experimental Workflow: N-Acylation

N-Sulfonylation: Formation of Sulfonamides

Scientific Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of antibacterial, diuretic, and anti-inflammatory drugs. The synthesis involves the reaction of the primary amine with a sulfonyl chloride. Similar to acylation, this reaction is challenging due to the deactivated substrate. Pyridine is often an excellent choice as both the base and a solvent (or co-solvent) because it is known to form a highly reactive sulfonylpyridinium intermediate, which accelerates the reaction.[3]

Experimental Protocol: Synthesis of N-(5-bromo-4-thiocyanato-2-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide

-

Preparation: In a dry round-bottom flask under N₂, dissolve 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline (1.0 eq., e.g., 330 mg, 1.0 mmol) in 8 mL of anhydrous pyridine.

-

Reagent Addition: Add p-toluenesulfonyl chloride (tosyl chloride, TsCl) (1.3 eq., e.g., 248 mg, 1.3 mmol) portion-wise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The elevated temperature is often necessary to drive the reaction to completion with this deactivated aniline.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture slowly into 50 mL of ice-cold 2 M HCl. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Stir the acidic mixture for 30 minutes, then collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride salts.

-

Drying and Purification: Dry the crude solid under vacuum. Purify further by recrystallization (e.g., from ethanol) or column chromatography to obtain the pure sulfonamide.

Data Presentation: Sulfonylation Reaction Parameters

| Parameter | Value/Reagent | Rationale |

| Aniline | 1.0 equivalent | Limiting reagent |

| Sulfonylating Agent | Tosyl Chloride (1.3 eq.) | A common, stable, and reactive sulfonylating agent. |

| Base/Solvent | Pyridine | Acts as both base and catalyst; good solvent for reactants. |

| Temperature | 60-70 °C | Increased thermal energy is required to overcome the activation barrier. |

| Reaction Time | 12-18 hours | Longer reaction time needed for the deactivated substrate. |

Experimental Workflow: N-Sulfonylation

N-Alkylation via Reductive Amination

Scientific Rationale: Direct alkylation of anilines with alkyl halides is often plagued by over-alkylation, yielding mixtures of secondary and tertiary amines. Reductive amination is a superior method for achieving controlled mono-alkylation.[4] The process involves the initial formation of an imine (or iminium ion) intermediate between the aniline and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the iminium intermediate.

Experimental Protocol: Synthesis of N-benzyl-5-bromo-4-thiocyanato-2-(trifluoromethoxy)aniline

-

Preparation: To a round-bottom flask, add 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline (1.0 eq., e.g., 330 mg, 1.0 mmol), benzaldehyde (1.1 eq., e.g., 0.11 mL, 1.1 mmol), and 15 mL of 1,2-dichloroethane (DCE).

-

Imine Formation: Add acetic acid (2-3 drops) as a catalyst and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise over 10 minutes. The reaction is often slightly exothermic.

-

Reaction: Stir the reaction at room temperature for 8-12 hours.

-

Monitoring: Monitor the disappearance of the starting material and imine intermediate by TLC or LC-MS.

-

Workup: Carefully quench the reaction by adding 20 mL of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer to a separatory funnel and extract with DCM (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to isolate the secondary amine.

Data Presentation: Reductive Amination Parameters

| Parameter | Value/Reagent | Rationale |

| Aniline | 1.0 equivalent | Limiting reagent |

| Carbonyl | Benzaldehyde (1.1 eq.) | Reacts with aniline to form the imine intermediate. |

| Reducing Agent | NaBH(OAc)₃ (STAB, 1.5 eq.) | Selectively reduces the iminium ion in the presence of the aldehyde. |

| Catalyst | Acetic Acid (catalytic) | Catalyzes the formation of the iminium ion. |

| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent that works well with STAB. |

| Temperature | Room Temperature | Mild conditions are sufficient for this transformation. |

Experimental Workflow: N-Alkylation (Reductive Amination)

Diazotization and Sandmeyer Reactions

Scientific Rationale: The transformation of a primary aromatic amine into a diazonium salt is one of the most powerful strategies in aromatic chemistry.[5] The diazonium group (—N₂⁺) is an exceptional leaving group (releasing N₂ gas) and can be displaced by a wide variety of nucleophiles, many of which are introduced using copper(I) salts in what is known as the Sandmeyer reaction.[6] This two-step sequence allows the amino group to be replaced with halides (Cl, Br, I), cyano (CN), and other groups. The reaction must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[5]

Experimental Protocol: Diazotization and Subsequent Iodination

-

Aniline Salt Formation: In a 100 mL beaker, suspend 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline (1.0 eq., e.g., 330 mg, 1.0 mmol) in a mixture of 5 mL of water and 1.5 mL of concentrated sulfuric acid. Stir and cool to 0-5 °C in an ice-salt bath.

-

Diazotization: In a separate flask, dissolve sodium nitrite (NaNO₂) (1.1 eq., e.g., 76 mg, 1.1 mmol) in 3 mL of cold water. Add this solution dropwise to the cold aniline suspension over 15 minutes, ensuring the temperature never exceeds 5 °C.[5]

-

Confirmation: After the addition is complete, stir for an additional 20 minutes. Test for the presence of excess nitrous acid by placing a drop of the solution onto starch-iodide paper; an immediate blue-black color indicates the reaction is complete. If the test is negative, add a small amount more of the NaNO₂ solution.

-

Sandmeyer Reaction (Iodination): In a separate 50 mL flask, dissolve potassium iodide (KI) (1.5 eq., e.g., 249 mg, 1.5 mmol) in 5 mL of water. Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Significant gas evolution (N₂) will be observed.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the mixture and extract with diethyl ether or ethyl acetate (3 x 25 mL).

-

Washing: Wash the combined organic layers with saturated sodium thiosulfate solution (to remove any I₂) until the color disappears, then wash with brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography to yield 5-Bromo-1-iodo-4-thiocyanato-2-(trifluoromethoxy)benzene.

Logical Relationship: Diazotization as a Gateway Transformation

References

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega. [Link]

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. (2024). MDPI. [Link]

-

An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. (2014). ResearchGate. [Link]

-

Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. (2015). Chemistry Stack Exchange. [Link]

-

Removal of amino groups from anilines through diazonium salt-based reactions. (2017). Royal Society of Chemistry. [Link]

-

Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2023). ACS Publications. [Link]

-

Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

- Preparation of trifluoromethylanilines. (2001).

-

Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. [Link]

-

Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2020). National Institutes of Health (NIH). [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2018). ResearchGate. [Link]

-

One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (2007). ACS Publications. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). ACS Publications. [Link]

-

Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. [Link]

-

The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]

Sources

Probing Protein Environments: Detailed Application Notes and Protocols for Site-Specific Protein Labeling with Thiocyanate Reagents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of site-specific probes into proteins is a cornerstone of modern biochemical and biophysical research, enabling the detailed study of protein structure, function, and dynamics. This guide provides a comprehensive overview and detailed protocols for the labeling of proteins with thiocyanate reagents. Specifically, it focuses on the chemical conversion of cysteine residues into β-thiocyanatoalanine, a method that installs a small, minimally perturbing infrared (IR) probe. This technique is invaluable for investigating local electric fields, hydration, and conformational changes within a protein's microenvironment. We will explore the underlying chemistry, provide step-by-step experimental protocols, and discuss data analysis and troubleshooting, equipping researchers with the knowledge to confidently apply this powerful technique.

Introduction: The Power of the Thiocyanate Probe

Protein function is intrinsically linked to its three-dimensional structure and the dynamic interplay of electrostatic forces within it. To decipher these complexities, researchers require tools that can report on the local environment of a specific amino acid residue without significantly altering the protein's native state. While fluorescent labels are widely used, their large size can sometimes perturb protein structure and function.

The thiocyanate (-S-C≡N) group, when introduced into a protein, serves as an excellent vibrational probe.[1][2] Its nitrile (-C≡N) stretching frequency is highly sensitive to the local electric field, making it a powerful tool for vibrational Stark effect spectroscopy.[2] This frequency appears in a region of the infrared spectrum that is relatively free from interference from the protein backbone and other side chains, allowing for clear detection and analysis.[1][2]

The most common and site-specific method for introducing a thiocyanate group is through the chemical modification of cysteine residues.[3] This process, often referred to as cyanylation, transforms the cysteine's thiol group into a thiocyanate. This guide will focus on the practical application of this technique.

The Chemistry of Cysteine Cyanylation